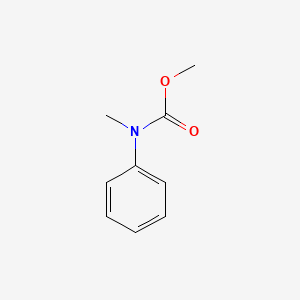

Methylphenylamine, N-methoxycarbonyl-

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

methyl N-methyl-N-phenylcarbamate |

InChI |

InChI=1S/C9H11NO2/c1-10(9(11)12-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

YFZJZJIUKMANKN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl N Methoxycarbonylaniline and Analogous N Substituted Carbamates

Direct N-Methoxycarbonylation of N-Methylaniline Derivatives

Direct N-methoxycarbonylation involves the introduction of a methoxycarbonyl group onto the nitrogen atom of N-methylaniline or its derivatives in a single synthetic step. This can be accomplished using several key reagents, each with its own set of reaction conditions and efficacy.

Reaction with Methyl Chloroformate

The reaction of N-methylaniline with methyl chloroformate is a conventional and direct method for the synthesis of N-methyl-N-methoxycarbonylaniline. This reaction typically proceeds via the formation of an intermediate, N-methyl-N-phenylcarbamoyl chloride, when a related reagent, phosgene (B1210022), is used. The subsequent reaction with methanol (B129727) would yield the desired carbamate (B1207046). Generally, the reaction of a secondary amine like N-methylaniline with a chloroformate requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

While direct experimental data for the reaction of N-methylaniline with methyl chloroformate is not extensively detailed in the provided search results, the analogous reaction with phosgene provides a strong precedent. For instance, the chloroformylating reaction of N-methylaniline with phosgene is a known process for producing N-methyl-N-phenylcarbamoyl chloride. This intermediate is then poised to react with an alcohol, such as methanol, to furnish the corresponding carbamate. The general mechanism for the N-dealkylation of tertiary amines using chloroformates involves the formation of a carbamate and an alkyl chloride, which underscores the facility of carbamate formation at the nitrogen atom of an aniline (B41778). acs.org

Utilization of Dimethyl Carbonate as a Methoxycarbonyl Source

Dimethyl carbonate (DMC) has emerged as a versatile and environmentally benign reagent for both methylation and methoxycarbonylation reactions. nih.gov Its reactivity can be tuned to favor one pathway over the other by carefully selecting the reaction conditions, such as temperature and catalyst. For the synthesis of N-substituted carbamates, DMC serves as an effective methoxycarbonyl source.

The reaction of primary aromatic amines with DMC has been shown to produce N-methylanilines, with N-methyl-N-arylcarbamates identified as key intermediates in this process. unive.it This observation strongly suggests that the N-methoxycarbonylation of a secondary amine like N-methylaniline is a feasible and integral part of the reaction landscape when using DMC. The selectivity between N-methylation and N-methoxycarbonylation is a critical aspect. For instance, in the reaction of 4,4′-methylenedianiline with DMC, the formation of the N-methoxycarbonylation product can be achieved in high yields (98%) using a zinc acetate (B1210297) catalyst. acs.org This highlights the potential to steer the reaction towards the desired carbamate product through appropriate catalyst selection.

Research on the methoxycarbonylation of aniline with DMC using lead compounds as catalysts has demonstrated high conversion and selectivity for methyl N-phenyl carbamate. rsc.org For example, using red PbO as a catalyst resulted in 98% aniline conversion with 99% selectivity for the carbamate product. rsc.org While this example involves a primary amine, it establishes the efficacy of metal-based catalysts in promoting N-methoxycarbonylation with DMC. The choice of catalyst and reaction parameters such as the DMC/aniline ratio and temperature are crucial in optimizing the yield of the desired carbamate. rsc.org

Table 1: Catalytic N-Methoxycarbonylation of Aniline with Dimethyl Carbonate

| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | Reference |

| Red PbO | 98 | 99 | rsc.org |

| Pb(OAc)₂·Pb(OH)₂ | 97 | 95 | rsc.org |

MPC: Methyl N-phenyl carbamate

Phase-Transfer Catalysis in N-Methoxycarbonylation

Phase-transfer catalysis (PTC) offers a powerful methodology for conducting reactions between reactants in immiscible phases. This technique can be particularly advantageous for the N-alkoxycarbonylation of amines. A study focusing on the competitive alkylation versus alkoxycarbonylation of secondary alkyl amines under phase-transfer conditions has been reported. google.com By applying a factorial design to the study, the influence of various experimental parameters and their interactions were rationalized, allowing for the determination of optimal conditions to achieve high yields of the desired carbamate. google.com This demonstrates the applicability of PTC in controlling the outcome of reactions involving secondary amines and alkoxycarbonylating agents. While the specific application to N-methylaniline was not detailed, the principles established for secondary alkyl amines are highly relevant and suggest that PTC could be a viable strategy for the selective N-methoxycarbonylation of N-methylaniline.

Indirect Synthetic Routes to N-Methyl-N-methoxycarbonylanilines

Indirect routes to N-methyl-N-methoxycarbonylaniline involve multi-step synthetic sequences. These can either start from precursors that already contain the methoxycarbonyl group or involve the sequential derivatization of aniline.

Formation from Precursors Bearing Methoxycarbonyl Functionality

This approach involves the N-methylation of a precursor that already possesses the N-methoxycarbonyl functionality. A key precursor for this route is methyl N-phenylcarbamate. The N-methylation of carbamates is a known transformation in organic synthesis. A review on the N-methylation of various nitrogen-containing substrates, including carbamates, highlights several methylating agents and conditions that can be employed. acs.org

A two-step procedure has been described for the synthesis of N-methylanilines from primary anilines using DMC, where N-methyl-N-arylcarbamates are formed as intermediates and subsequently hydrolyzed. unive.it This process inherently demonstrates the formation of the target compound class before the final hydrolysis step. By stopping the reaction at the carbamate stage, this method effectively becomes a synthesis of N-methyl-N-methoxycarbonylaniline from a primary aniline via an N-methoxycarbonylaniline intermediate.

Derivatization of Anilines with Subsequent N-Methylation and Methoxycarbonylation

A logical and widely practiced indirect route involves a two-step sequence starting from aniline. The first step is the N-methylation of aniline to produce N-methylaniline, followed by the N-methoxycarbonylation of the resulting secondary amine.

The N-methylation of aniline to N-methylaniline is a well-established industrial process. nih.gov Various methods have been developed for this transformation, including the reaction of aniline with methanol in the presence of a catalyst. benthamdirect.comchemicalbook.comsigmaaldrich.comresearchgate.net For instance, a method for producing N-methylaniline by reacting aniline and methanol in the liquid phase at elevated temperatures and pressures using a copper-based catalyst has been patented. benthamdirect.com Another patented method describes a two-step vapor-phase catalytic alkylation of aniline with methanol to achieve a high conversion to N-methylaniline. nih.gov Other methylating agents such as dimethyl sulfate (B86663) have also been traditionally used for the N-methylation of aniline. acs.org

Table 2: N-Methylation of Aniline with Methanol

| Catalyst | Temperature (°C) | Aniline Conversion (%) | N-Methylaniline Selectivity (%) | Reference |

| Copper-based | 200-250 | High | High (minimal N,N-dimethylaniline) | benthamdirect.com |

| Ni/ZnAlOx-600 | 160 | 97 | 68.7 (to N-methylaniline and N,N-dimethylaniline) | sigmaaldrich.com |

| Sn-MFI | Not specified | 55 | 60 | researchgate.net |

Catalytic Approaches in the Synthesis of N-Methyl-N-methoxycarbonylaniline

The synthesis of N-Methyl-N-methoxycarbonylaniline, which involves the N-methylation of aniline followed by N-methoxycarbonylation, can be significantly enhanced through the use of catalysts. These catalysts offer pathways that are more efficient and selective than traditional stoichiometric methods. Catalytic strategies are broadly categorized into homogeneous, heterogeneous, and, more recently, Metal-Organic Framework (MOF)-based systems.

Homogeneous Catalysis for Carbamate Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the synthesis of N-methylated compounds and subsequent carbamate formation. Transition-metal complexes are often employed for the N-methylation of amines using methanol in a process known as the "borrowing hydrogen" reaction. nih.gov This method is an efficient alternative to using toxic reagents like halohydrocarbons, as the only byproduct is water. nih.gov

Ruthenium (Ru) and Rhodium (Rh) complexes have been identified as effective catalysts for this transformation. nih.gov For instance, a Ru(II) complex can catalyze the N-methylation of aniline with methanol under relatively weak base conditions. nih.gov The general procedure involves heating the amine with the ruthenium catalyst and a base in anhydrous methanol. nih.gov

Key Research Findings in Homogeneous N-Methylation:

Catalyst Systems: Various transition metals, including Ru, Ir, Re, Pd, Fe, Co, and Mn, have been utilized for N-methylation with methanol. nih.gov

Reaction Mechanism: The process typically proceeds via a "borrowing hydrogen" or hydrogen-transfer mechanism, which enhances atom economy. nih.gov

Base Influence: While many systems require a strong base (like t-BuOK or KOH), recent developments have led to effective catalysts that operate under weaker base conditions (e.g., Cs2CO3), which is desirable for broader functional group tolerance. nih.gov

Following N-methylation to produce N-methylaniline, homogeneous catalysts can also facilitate the subsequent methoxycarbonylation step to form the final carbamate product.

Heterogeneous Catalysis for Selective N-Substitution

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. These catalysts are pivotal in developing environmentally benign processes for synthesizing N-substituted carbamates. lookchem.com

One effective route involves using urea (B33335) as a carbonyl source instead of the highly toxic phosgene. researchgate.netrsc.org A mixed-oxide catalyst, such as TiO2–Cr2O3/SiO2, has demonstrated high efficacy in synthesizing various N-substituted carbamates from amines, urea, and alcohols, with yields reaching 95-98%. researchgate.netrsc.org The high catalytic activity is attributed to the strength and number of acidic and basic sites on the catalyst's surface. researchgate.netrsc.org Similarly, MgO-ZnO catalysts have been used to produce N-substituted carbamates from polyurea derivatives and dialkyl carbonates with high isolated yields (93–98%). ionike.com

For the initial N-methylation step, solid acid catalysts like Sn-MFI molecular sieves (a type of zeolite) have been studied for the vapor-phase methylation of aniline with methanol. researchgate.net These catalysts demonstrate how the formation of mild Lewis acid sites can enhance catalytic activity. dntb.gov.ua

| Catalyst System | Reactants | Key Advantages | Reported Yield | Reference |

|---|---|---|---|---|

| TiO₂–Cr₂O₃/SiO₂ | Amines, Urea, Alcohols | Reusable catalyst; avoids phosgene | 95-98% | researchgate.netrsc.org |

| MgO–ZnO | Polyurea derivatives, Dialkyl carbonates | Reusable catalyst; high isolated yields | 93-98% | ionike.com |

| CeO₂ | Aminoalcohols, CO₂ | High selectivity; utilizes CO₂ | 82% to >99% | elsevierpure.com |

| Sn-MFI Zeolite | Aniline, Methanol | Vapor-phase reaction; selective N-methylation | ~39% (N-methylaniline) | researchgate.net |

| Ni/ZnAlOx | Aniline, Methanol | Heterogeneous non-noble metal catalyst | 93% | rsc.org |

Metal-Organic Framework (MOF) Catalysis in Carbamate Synthesis

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. mdpi.com Their high surface area, tunable porosity, and well-defined active sites make them highly promising as solid catalysts. sci-hub.st The catalytic activity of MOFs can stem from uncoordinated metal centers, functional groups on the organic linkers, or guest species like metal nanoparticles encapsulated within the framework. sci-hub.st

MOFs are finding increasing use as solid catalysts for liquid-phase reactions, including the synthesis of N-containing compounds. rsc.org For carbamate synthesis, the Lewis acid sites present at the metal nodes of MOFs (such as those containing Zr) can effectively catalyze the necessary transformations. mdpi.com For example, Zr-containing MOFs like UiO-66 and MOF-808 have demonstrated high catalytic activity in reactions requiring Lewis acid sites. mdpi.com

Advantages of MOF Catalysts:

Structural Tunability: The ability to choose different metal nodes and organic linkers allows for the precise design of active sites. sci-hub.st

High Density of Active Sites: The regular, crystalline structure can expose a high concentration of catalytic centers.

Shape Selectivity: The defined pore structure can act as a size-selective support, influencing product selectivity. sci-hub.st

Stability and Recyclability: Robust MOFs can be recovered and reused, aligning with the principles of sustainable chemistry. rsc.org

While direct reports on MOF-catalyzed synthesis of N-Methyl-N-methoxycarbonylaniline are emerging, their proven efficacy in related reactions suggests they are a promising area for future research. rsc.org

Green Chemistry Principles in the Synthesis of N-Methyl-N-methoxycarbonylaniline

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The synthesis of N-Methyl-N-methoxycarbonylaniline provides a case study for applying these principles, particularly through the development of eco-friendly reaction conditions and the optimization of process efficiency.

Solvent-Free and Eco-Friendly Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Research has focused on developing solvent-free reaction conditions for related syntheses. For instance, Brönsted acidic ionic liquids have been used as catalysts for Friedel-Crafts reactions to produce aniline-based compounds under solvent-free conditions at elevated temperatures (e.g., 80 °C). nih.gov

Furthermore, the choice of reagents is critical. The use of greener methylating agents like methanol or dimethyl carbonate is a significant improvement over traditional, more toxic reagents. lookchem.comresearchgate.net Methanol is particularly attractive due to its low cost and because it produces only water as a byproduct in catalytic N-methylation reactions. nih.govresearchgate.net Similarly, replacing highly toxic phosgene with urea or carbon dioxide as the carbonyl source for carbamate formation represents a major advance in green synthesis. researchgate.netelsevierpure.com

Atom Economy and Process Efficiency Optimizations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. buecher.de

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% jk-sci.com

Catalytic processes inherently improve atom economy compared to their stoichiometric counterparts. rsc.org For example, the catalytic synthesis of aniline from nitrobenzene (B124822) has a much higher atom economy (72%) than older methods that generate significant waste. rsc.org In the synthesis of N-Methyl-N-methoxycarbonylaniline, a green approach would involve:

Catalytic N-methylation of aniline with methanol: This is an addition-type reaction where the atoms from the methyl group are incorporated into the product, with water as the only byproduct.

Catalytic N-methoxycarbonylation using dimethyl carbonate (DMC) or CO₂: Using DMC in a transesterification-type reaction or directly using CO₂ and methanol are routes that can achieve higher atom economy than methods involving phosgene, which generates HCl as a significant byproduct.

| Reaction Type | General Characteristics | Atom Economy | Example |

|---|---|---|---|

| Addition | Reactants combine to form a single product. | Typically 100% | Catalytic Hydrogenation jocpr.com |

| Rearrangement | A molecule's structure is rearranged. | 100% | Beckmann Rearrangement jocpr.com |

| Substitution | Part of one molecule is replaced by another atom/group. | <100% (Generates byproducts) | Acyl Substitution rsc.org |

| Elimination | Atoms are removed from a molecule to form a double bond. | <100% (Generates byproducts) | Dehydrohalogenation rsc.org |

By optimizing reaction pathways to favor catalytic, addition-style mechanisms and utilizing non-toxic, renewable feedstocks, the synthesis of N-Methyl-N-methoxycarbonylaniline can be made significantly more efficient and environmentally sustainable. jocpr.com

Utilization of Renewable Carbon Sources

The imperative to develop more sustainable chemical processes has driven research into the use of renewable feedstocks. In the synthesis of N-substituted carbamates, such as N-methyl-N-methoxycarbonylaniline, carbon dioxide (CO2) and its derivatives like urea have emerged as promising renewable C1 sources. psu.edursc.orgresearchgate.net These methods offer a greener alternative to traditional routes that often rely on hazardous reagents like phosgene. psu.edu

The direct synthesis of carbamates from amines, alcohols, and CO2 is an attractive, halogen-free approach. psu.edu Although CO2 is thermodynamically stable, it can react with amines under various catalytic conditions to form carbamic acids, which can then be converted to carbamates. psu.edu The primary challenge in this approach is the dehydration of the carbamic acid intermediate, which can be an equilibrium-limited step. psu.edu

Another approach utilizes urea as a carbonyl source, effectively acting as a CO2 surrogate. rsc.orgresearchgate.net This method can be particularly effective for the synthesis of N-substituted carbamates from amines and alcohols over solid catalysts. rsc.org

Catalytic Systems for Carbamate Synthesis from CO2

Various catalytic systems have been developed to facilitate the one-pot synthesis of carbamates from CO2, amines, and alcohols. Basic catalysts have shown promise in converting both linear and branched aliphatic amines into the corresponding carbamates under relatively mild conditions. psu.edu For instance, cesium carbonate (Cs2CO3) has been identified as a particularly effective catalyst for this transformation. psu.edu

A study demonstrated the synthesis of various carbamates from amines, CO2, and alcohols using basic catalysts. The research highlighted that Cs2CO3 was the most active among the alkali carbonates tested. psu.edu The reaction conditions and yields for the synthesis of representative carbamates are summarized in the table below.

Table 1: Synthesis of Carbamates using CO2 with a Cesium Carbonate Catalyst

| Amine | Alcohol | Catalyst | CO2 Pressure (MPa) | Temperature (°C) | Time (h) | Amine Conversion (%) | Carbamate Yield (%) |

|---|---|---|---|---|---|---|---|

| n-Octylamine | n-Propanol | Cs2CO3 | 2.5 | 150 | 18 | 83 | 79 |

| n-Butylamine | Methanol | Cs2CO3 | 2.5 | 150 | 18 | 26 | 24 |

The direct carboxylation of amines with CO2 can also be achieved using organic bases. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been employed as both a CO2 capture agent and a catalyst in the synthesis of carbamic acid esters from low concentrations of CO2. acs.orgorganic-chemistry.org This highlights the potential for utilizing flue gases as a carbon source.

Mechanistic studies have shown that the reaction between an amine and CO2, often facilitated by a base, leads to the formation of a carbamate anion. rsc.orgnih.gov This intermediate can then react with an alkylating agent to produce the final carbamate product. nih.gov

Urea as a Renewable Carbon Source

Urea can be considered an active form of carbon dioxide and serves as a viable alternative to phosgene for carbamate synthesis. rsc.orgresearchgate.net A notable advantage of using urea is that it can circumvent the direct use of gaseous CO2, which can present handling and pressure-related challenges.

An effective route for the synthesis of N-substituted carbamates from amines, urea, and alcohols has been developed using a mixed oxide catalyst, TiO2–Cr2O3/SiO2. rsc.org This heterogeneous catalyst demonstrated high activity and could be reused multiple times without significant loss of performance. rsc.org Under optimized conditions, this system provided excellent yields for a variety of important N-substituted carbamates. rsc.org

Table 2: Synthesis of N-Substituted Carbamates Using Urea over a TiO2–Cr2O3/SiO2 Catalyst

| Amine | Alcohol | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Carbamate Yield (%) |

|---|---|---|---|---|---|

| Aniline | Methanol | 10 | 160 | 6 | 96 |

| n-Butylamine | Butanol | 10 | 160 | 6 | 98 |

The catalytic activity in this system is attributed to the presence of both acidic and basic sites on the catalyst surface, which facilitates the reaction between the amine, urea, and alcohol. rsc.org

The utilization of renewable carbon sources like CO2 and urea represents a significant advancement in the sustainable synthesis of N-substituted carbamates. These methods not only reduce the reliance on toxic and hazardous reagents but also contribute to the valorization of carbon dioxide, a major greenhouse gas. nih.gov

Chemical Reactivity and Transformation Studies of N Methyl N Methoxycarbonylaniline

Reactions Involving the N-Methoxycarbonyl Group

The N-methoxycarbonyl group (-N(CH₃)COOCH₃) is a carbamate (B1207046) functional group that exhibits a range of reactivities, primarily centered around the electrophilic carbonyl carbon and the nitrogen-carbonyl bond.

Hydrolysis and Decarboxylation Reactions

Hydrolysis: The alkaline hydrolysis of carbamates, including N-Methyl-N-methoxycarbonylaniline, has been a subject of kinetic studies. The reaction typically proceeds via a second-order mechanism, being first-order with respect to both the carbamate and the hydroxide (B78521) ion. The hydrolysis of substituted phenyl N-phenylcarbamates, for instance, is consistent with an E1cB (Elimination Unimolecular conjugate Base) mechanism. This pathway involves the formation of a phenyl isocyanate intermediate. chemrxiv.org The rate of hydrolysis is significantly influenced by the substituents on the phenyl ring. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydroxide ion. organic-chemistry.org

Decarboxylation: The thermal decomposition of carbamates can lead to decarboxylation. For instance, ethyl N-methyl-N-phenylcarbamate undergoes thermal decomposition in the gas phase between 329-380°C to yield N-methylaniline, carbon dioxide, and ethylene. This reaction is a first-order unimolecular process. researchgate.net The mechanism is believed to proceed through a cyclic transition state, similar to the pyrolysis of acetates and carbonates. researchgate.net Another study on the decarboxylation of N-arylcarbamates provided evidence for a kinetically important zwitterionic carbamic acid species with a short lifetime. nih.gov

| Reaction | Conditions | Products | Mechanism |

| Alkaline Hydrolysis | Aqueous base (e.g., NaOH) | N-methylaniline, Methanol (B129727), Carbonate | E1cB mechanism, involving a phenyl isocyanate intermediate. chemrxiv.org |

| Thermal Decomposition | 329-380°C (for ethyl N-methyl-N-phenylcarbamate) | N-methylaniline, Carbon dioxide, Ethylene | Unimolecular elimination via a cyclic transition state. researchgate.net |

Transcarbamoylation Reactions

Transcarbamoylation is a process where the carbamoyl group is transferred from one molecule to another. In the context of N-Methyl-N-methoxycarbonylaniline, this would involve the reaction with an alcohol or an amine to form a new carbamate or urea (B33335), respectively. Tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate has been shown to be an efficient method for synthesizing other carbamates. organic-chemistry.org This reaction proceeds smoothly in toluene at 90°C and demonstrates broad functional-group tolerance. While specific studies on N-Methyl-N-methoxycarbonylaniline undergoing transcarbamoylation were not found in the provided search results, it is plausible that it could participate in similar reactions, especially with suitable catalysts.

Reactions at the Carbonyl Moiety

The carbonyl group in N-Methyl-N-methoxycarbonylaniline is susceptible to attack by strong nucleophiles, such as those found in organometallic reagents and metal hydrides.

Reduction: The reduction of the carbonyl group in carbamates can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). LiAlH₄ is a strong reducing agent capable of reducing esters and amides to alcohols and amines, respectively. chemistrysteps.comyoutube.comlumenlearning.comlibretexts.org In the case of N-Methyl-N-methoxycarbonylaniline, reduction with LiAlH₄ would be expected to cleave the N-C(O) bond to yield N-methylaniline and methanol. Sodium borohydride (NaBH₄), being a milder reducing agent, is generally not effective for the reduction of esters and amides. chemistrysteps.comyoutube.comlumenlearning.comlibretexts.org

Reaction with Organometallic Reagents: Grignard reagents are known to react with esters to produce tertiary alcohols. The reaction of N-methoxy-N-methylamides (Weinreb amides) with organometallic reagents is a well-established method for the synthesis of ketones. However, an unusual mode of reactivity has been observed with strongly basic reagents, where competitive transfer of a hydroxymethyl group can occur. researchgate.net This proceeds via a base-induced E2 elimination of the N-methoxy-N-methylamide to generate formaldehyde and the corresponding N-methylamide anion. researchgate.net While N-Methyl-N-methoxycarbonylaniline is not a Weinreb amide, the presence of the N-methoxycarbonyl group suggests that its reaction with Grignard reagents could potentially lead to the formation of a ketone or undergo other complex transformations.

Reactions Involving the Aromatic Ring System

The phenyl group of N-Methyl-N-methoxycarbonylaniline is an aromatic system that can undergo electrophilic aromatic substitution reactions. The directing and activating/deactivating effect of the N-methyl-N-methoxycarbonyl substituent plays a crucial role in these transformations.

Electrophilic Aromatic Substitution (EAS) Reactions

The -N(CH₃)COOCH₃ group is generally considered to be an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring through resonance. However, the presence of the electron-withdrawing carbonyl group moderates this activating effect compared to a simple amino or N-alkylamino group.

Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comscribd.comrsc.orgyoutube.comyoutube.comyoutube.com The nitration of methyl benzoate, a related compound with an electron-withdrawing group, is regioselective and produces predominantly the meta-substituted product. rsc.org In contrast, the nitration of N,N-dimethylaniline can lead to a mixture of meta and para products, with the meta product being significant under strongly acidic conditions due to the protonation of the amino group. For N-Methyl-N-methoxycarbonylaniline, the N-methoxycarbonyl group is expected to direct incoming electrophiles to the ortho and para positions.

| Substrate | Reagent | Catalyst | Product(s) | Regioselectivity |

| Methyl Benzoate | HNO₃ | H₂SO₄ | Methyl 3-nitrobenzoate | Meta-directing rsc.org |

| N,N-Dimethylaniline | HNO₃ | H₂SO₄ | Mixture of m- and p-nitro-N,N-dimethylaniline | Meta and Para nih.gov |

Halogenation: Aromatic halogenation is another important EAS reaction. The regioselectivity of bromination is influenced by the nature of the substituents on the aromatic ring. nih.govmdpi.com For N-Methyl-N-methoxycarbonylaniline, bromination would be expected to occur at the ortho and para positions.

Friedel-Crafts Reactions: Friedel-Crafts reactions, including alkylation and acylation, are used to form new carbon-carbon bonds on an aromatic ring. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgyoutube.com These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgyoutube.com Aromatic rings containing strongly deactivating groups are generally unreactive towards Friedel-Crafts reactions. While the N-methoxycarbonyl group is less deactivating than a nitro group, its effect on the feasibility and outcome of Friedel-Crafts reactions on N-Methyl-N-methoxycarbonylaniline would need to be experimentally determined.

Nucleophilic Aromatic Substitution (SNAr) Reactions (if activated)

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. nih.govyoutube.comnih.gov These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions

Direct palladium-catalyzed cross-coupling reactions using N-Methyl-N-methoxycarbonylaniline as a substrate are not extensively documented in the literature. The compound's primary and most synthetically valuable mode of reactivity is as a substrate for Directed ortho-Metalation (DoM). This powerful technique, however, serves as a crucial gateway to subsequent palladium-catalyzed cross-coupling reactions, effectively creating a two-step strategy for regioselective arylation.

The N-methoxycarbonyl group is a potent Directed Metalation Group (DMG). DMGs are functional groups that coordinate to a strong organolithium base, facilitating the deprotonation of a nearby, kinetically favored proton, almost exclusively at the ortho position of the aromatic ring. wikipedia.orgbaranlab.orgorganic-chemistry.org This process, first reported independently by Henry Gilman and Georg Wittig around 1940, circumvents the typical ortho/para product mixtures seen in classical electrophilic aromatic substitution, offering excellent regioselectivity. wikipedia.orgbaranlab.org

The general mechanism for the DoM of an N-aryl carbamate involves the coordination of an alkyllithium base (like n-BuLi or s-BuLi) to the Lewis basic carbonyl oxygen of the carbamate group. wikipedia.org This coordination brings the base into proximity with an ortho proton, leading to its abstraction and the formation of a stable ortho-lithiated intermediate. wikipedia.orgnih.gov This intermediate is the key player that connects DoM to cross-coupling.

While the ortho-lithiated species can react with a wide range of simple electrophiles, it can also undergo transmetalation with various metal salts to generate more stable organometallic reagents suitable for palladium-catalyzed cross-coupling. For instance, quenching the lithiated intermediate with zinc chloride (ZnCl₂), trialkyl borates (B(OR)₃), or indium halides (InX₃) would produce the corresponding organozinc, organoboron (for Suzuki-Miyaura coupling), or organoindium reagents, respectively. These newly formed organometallic species can then participate in standard palladium-catalyzed cross-coupling reactions with aryl or vinyl halides. researchgate.net This DoM/cross-coupling sequence allows for the highly regioselective synthesis of complex, polysubstituted aromatic compounds that would be difficult to access otherwise.

Table 1: Typical Conditions for Directed ortho-Metalation (DoM)

| Component | Examples | Role / Comments |

|---|---|---|

| Base | s-BuLi, n-BuLi, t-BuLi, LDA | Strong alkyllithium or lithium amide bases are required for efficient deprotonation. uwindsor.ca |

| Solvent | THF, Et₂O | Polar aprotic solvents that can deaggregate the organolithium base are preferred. uwindsor.ca |

| Additive | TMEDA | Often used to break up alkyllithium aggregates, increasing basicity and reaction rate. uwindsor.ca |

| Temperature | -78 °C | Cryogenic temperatures are necessary to ensure the stability of the ortho-lithiated intermediate. nih.gov |

Reactions at the N-Methyl Moiety

The reactivity of the N-methyl group in N-Methyl-N-methoxycarbonylaniline is significantly attenuated compared to that in simpler N-methyl anilines. This is due to the strong electron-withdrawing nature of the adjacent methoxycarbonyl group, which delocalizes the nitrogen's lone pair of electrons into the carbonyl system. This electronic effect has profound consequences for both oxidation and functionalization reactions at the methyl group.

Oxidation Studies of the Methyl Group

Specific studies on the direct oxidation of the N-methyl group in N-Methyl-N-methoxycarbonylaniline are scarce. The delocalization of the nitrogen lone pair makes the nitrogen atom and, by extension, the adjacent C-H bonds of the methyl group, less electron-rich. Consequently, they are less susceptible to oxidative cleavage compared to the N-methyl group of N-methylaniline, where the nitrogen lone pair is more available. Methods that rely on the initial oxidation of the nitrogen atom are therefore generally ineffective for N-aryl carbamates. While there are methods for the oxidation of activated methyl groups on N-heteroaromatic compounds, these conditions are typically not applicable to the deactivated N-methyl group of a carbamate. semanticscholar.org

Alkylations and Functionalizations of the N-Methyl Group

Direct functionalization of the N-methyl group through alkylation is generally not a feasible pathway for N-Methyl-N-methoxycarbonylaniline. The C-H bonds of the methyl group are not sufficiently acidic to be deprotonated by common bases to form a carbanion for subsequent alkylation. Furthermore, the nitrogen atom itself is non-nucleophilic due to the aforementioned electron delocalization, precluding reactions that involve its lone pair.

Instead of functionalization, a more common transformation involving this part of the molecule is the N-dealkylation of the corresponding tertiary amine via the formation of a carbamate intermediate. In this well-established synthetic sequence, a tertiary amine is reacted with a chloroformate to form a carbamate, which is then hydrolyzed under vigorous conditions to yield the secondary amine. nih.gov This highlights that the N-carbamate linkage is more often used as a tool for dealkylation rather than a substrate for further functionalization at the N-alkyl group. Some recent photochemical methods have shown the ability to functionalize the α-C–H bond of N-Boc protected amines, which proceeds through radical intermediates, but this has not been specifically demonstrated for N-Methyl-N-methoxycarbonylaniline. arkat-usa.org

Mechanistic Investigations of Key Transformations

Mechanistic studies on N-Methyl-N-methoxycarbonylaniline have predominantly focused on its most significant reaction: Directed ortho-Metalation.

Kinetic Studies of Reaction Pathways

The kinetics of the DoM reaction are influenced by factors such as the choice of base, solvent, and additives. The reaction is thermodynamically favorable but often kinetically slow without a coordinating DMG. uwindsor.ca The carbamate group dramatically increases the kinetic acidity of the ortho protons, accelerating the rate of lithiation at that position. organic-chemistry.org

Two main mechanistic viewpoints have been proposed to explain the role of the DMG: the Complex-Induced Proximity Effect (CIPE) and Kinetically Enhanced Metalation (KEM). nih.gov

CIPE Model: This is the more traditional view, suggesting that the organolithium base first coordinates to the heteroatom of the DMG (the carbonyl oxygen in this case). This pre-coordination complex holds the base in close proximity to the ortho C-H bond, facilitating a rapid, intramolecular deprotonation. baranlab.org

Kinetic Studies on Related Systems: Kinetic analyses of the LDA-mediated ortho-lithiation of related O-aryl carbamates have shown first-order kinetics. nih.govacs.org Interestingly, these studies provided no direct evidence for a pre-lithiation carbamate-LDA complex. Instead, the observed rates were attributed to the involvement of mixed aggregates and potential autocatalysis by the product organolithium species. nih.govacs.org

Regardless of the precise model, it is clear that the reaction must be carried out at low temperatures (typically -78 °C) to prevent side reactions, such as the anionic ortho-Fries rearrangement, where the carbamoyl group migrates from the nitrogen to the lithiated ortho carbon upon warming. nih.govuwindsor.ca

Identification of Reaction Intermediates

The principal and most crucial intermediate in the transformations of N-Methyl-N-methoxycarbonylaniline is the ortho-lithiated species . This intermediate is generated by the deprotonation of the phenyl ring at the position ortho to the carbamate group by a strong lithium base. wikipedia.orgnih.gov

Structural characteristics of this intermediate involve a covalent C-Li bond at the ortho position of the aromatic ring. Crucially, the lithium atom is believed to be chelated by the carbonyl oxygen of the carbamate group, forming a stable five-membered ring-like structure. wikipedia.org This intramolecular coordination stabilizes the aryllithium, preventing it from undergoing random side reactions and maintaining its structure until an electrophile is introduced. wikipedia.orgbaranlab.org

The stability and reactivity of this intermediate are paramount. At the required cryogenic temperatures (-78 °C), it is stable enough to be trapped by a wide variety of electrophiles. nih.gov If the reaction is allowed to warm without an added electrophile, the ortho-lithiated intermediate can rearrange via the anionic ortho-Fries pathway to form an ortho-carbamoyl phenoxide after workup. nih.gov The direct observation and characterization of these lithiated intermediates are challenging due to their high reactivity, but their existence is unequivocally confirmed by the vast number of regioselective products formed upon electrophilic quench. nih.gov

Table 2: Hierarchy of Common Directed Metalation Groups (DMGs)

| Relative Strength | DMG Examples |

|---|---|

| Strong | -OCONR₂, -CONR₂, -SO₂NR₂ |

| Moderate | -OMOM, -NR₂, -CH₂NR₂ |

| Weak | -OCH₃, -F, -Cl |

Note: The N-aryl carbamate group (-N(R)CO₂R') is structurally and electronically similar to the strong O-aryl carbamate and amide DMGs, placing it high in the hierarchy. uwindsor.caharvard.edu

Role as a Protecting Group in Complex Organic Synthesis

The methoxycarbonyl group in N-Methyl-N-methoxycarbonylaniline can serve as a protecting group for the secondary amine functionality of N-methylaniline. Protecting groups are essential in multi-step organic synthesis to prevent unwanted side reactions of a functional group while transformations are carried out elsewhere in the molecule. organic-chemistry.org Carbamates are a widely used class of protecting groups for amines due to their general stability and the availability of various methods for their removal under specific conditions. masterorganicchemistry.com

Protection of Secondary Amines

The N-methoxycarbonyl group can be introduced to protect the secondary amine of N-methylaniline. This transformation renders the nitrogen atom significantly less nucleophilic, thereby preventing it from participating in reactions such as acylation, alkylation, or oxidation. The protection of secondary amines, particularly aromatic ones, can sometimes be challenging due to their lower reactivity compared to primary aliphatic amines. beilstein-journals.org However, methods have been developed for the protection of less reactive amines that can be applied to the synthesis of N-Methyl-N-methoxycarbonylaniline. beilstein-journals.org

Compatibility with Other Protecting Group Chemistries

In complex organic synthesis, it is often necessary to use multiple protecting groups for different functional groups. The compatibility of these protecting groups, meaning the ability to selectively remove one without affecting the others, is crucial. This concept is known as orthogonality. organic-chemistry.orgnih.gov

The N-methoxycarbonyl group's stability profile suggests it can be compatible with other commonly used amine protecting groups. For instance, the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group are widely used in peptide synthesis. masterorganicchemistry.comnih.gov The N-methoxycarbonyl group, being more robust, could potentially remain intact during the removal of these more labile groups. Similarly, it would be stable under the conditions used for the hydrogenolytic cleavage of the benzyloxycarbonyl (Cbz) group. masterorganicchemistry.com This compatibility allows for intricate synthetic strategies where different amino groups can be deprotected at various stages of a synthesis.

Table 3: Orthogonality of Common Amine Protecting Groups

| Protecting Group | Cleavage Condition | Stable to Conditions for |

| N-methoxycarbonyl | Strong base/nucleophiles | Acid (Boc removal), Base (Fmoc removal), Hydrogenolysis (Cbz removal) |

| Boc | Strong Acid | Base, Hydrogenolysis |

| Cbz | Hydrogenolysis | Acid, Base |

| Fmoc | Base | Acid, Hydrogenolysis |

Spectroscopic Data for N-Methyl-N-methoxycarbonylaniline Not Found

Following a comprehensive search for spectroscopic data pertaining to the chemical compound N-Methyl-N-methoxycarbonylaniline, also known as methyl N-methyl-N-phenylcarbamate, it was determined that sufficient experimental data is not publicly available to construct a detailed analytical profile as requested.

Extensive searches were conducted to locate Fourier Transform Infrared (FTIR), Raman, Proton (¹H) NMR, Carbon (¹³C) NMR, and advanced 2D NMR (COSY, HSQC, HMBC, NOESY) spectra specifically for this compound. The inquiries yielded data for structurally related but distinct molecules, such as methyl N-phenylcarbamate (lacking the N-methyl group) and ethyl N-methyl-N-phenylcarbamate (possessing an ethyl instead of a methyl ester group). However, no specific spectral analyses for N-Methyl-N-methoxycarbonylaniline could be retrieved.

The strict requirement to focus solely on the specified compound and adhere to a detailed outline of its spectroscopic characterization cannot be fulfilled without the relevant primary data. The creation of an accurate and scientifically valid article as outlined is contingent on the availability of these experimental results. Therefore, the requested article on the "Spectroscopic Characterization and Advanced Structural Elucidation of N-Methyl-N-methoxycarbonylaniline" cannot be generated at this time.

Spectroscopic Characterization and Advanced Structural Elucidation of N Methyl N Methoxycarbonylaniline

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and often fragment in predictable ways. arxiv.orgyoutube.com The resulting mass spectrum displays the molecular ion (M+) and various fragment ions, which serve as a "fingerprint" for the molecule.

For N-Methyl-N-methoxycarbonylaniline, the molecular ion (M+) would be observed at an m/z corresponding to its molecular weight. The high energy of the EI process is expected to induce fragmentation at the weakest bonds. Key predicted fragmentation pathways include:

Alpha-cleavage: Loss of the methoxy (B1213986) group (-OCH3) or the entire methoxycarbonyl group (-COOCH3).

Cleavage adjacent to the nitrogen: Loss of the methyl group (-CH3).

Rearrangement reactions: Potential for more complex fragmentation patterns involving the aromatic ring.

The relative abundance of each fragment ion provides insight into its stability. libretexts.org

Table 1: Predicted Major Fragment Ions in the EI-MS of N-Methyl-N-methoxycarbonylaniline

| Fragment Ion Structure | m/z (Nominal Mass) | Proposed Loss from Molecular Ion |

|---|---|---|

| [C9H11NO2]+• (Molecular Ion) | 165 | - |

| [C8H8NO2]+ | 150 | •CH3 |

| [C8H11N O]+• | 134 | •OCH3 |

| [C7H8N]+ | 106 | •COOCH3 |

Note: This table is predictive and based on established fragmentation principles.

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution, causing minimal fragmentation. nih.govsemanticscholar.org It is particularly useful for polar and thermally labile molecules. In ESI-MS, N-Methyl-N-methoxycarbonylaniline would typically be analyzed in a polar solvent like methanol (B129727) or acetonitrile (B52724). nih.gov

The primary ion expected in the positive ion mode would be the protonated molecule, [M+H]+. Adducts with cations present in the solvent, such as sodium [M+Na]+ or potassium [M+K]+, are also commonly observed. nih.gov Because ESI imparts little excess energy to the molecule, the resulting spectrum is typically simple, dominated by the pseudomolecular ions, which allows for a clear determination of the molecular weight. semanticscholar.org

Table 2: Expected Ions in the ESI-MS of N-Methyl-N-methoxycarbonylaniline (Positive Mode)

| Ion | Description | Theoretical m/z |

|---|---|---|

| [M+H]+ | Protonated Molecule | 166.0813 |

| [M+Na]+ | Sodium Adduct | 188.0633 |

Note: The m/z values are based on the theoretical exact mass of the compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. nih.gov

When coupled with ESI, HRMS would measure the exact mass of the protonated molecule [M+H]+ of N-Methyl-N-methoxycarbonylaniline. This experimental mass can then be compared to the theoretical mass calculated from its chemical formula (C9H11NO2) to confirm its elemental composition with high confidence.

Table 3: HRMS Data for the Protonated Molecule of N-Methyl-N-methoxycarbonylaniline

| Parameter | Value |

|---|---|

| Molecular Formula | C9H11NO2 |

| Ion Formula | [C9H12NO2]+ |

| Theoretical Exact Mass | 166.08135 |

Note: This table illustrates the principle of HRMS for formula determination.

X-ray Diffraction Analysis

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.

To perform this analysis, a suitable single crystal of N-Methyl-N-methoxycarbonylaniline must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

The analysis would yield a detailed structural model, including:

The precise bond lengths and angles of the phenyl ring, the N-methyl group, and the methoxycarbonyl moiety.

The planarity of the aromatic ring and the geometry around the nitrogen atom.

The arrangement of molecules within the crystal lattice, known as the crystal packing.

The data from single-crystal X-ray diffraction allows for a detailed conformational analysis. In the solid state, molecules often adopt a low-energy conformation that is influenced by intermolecular forces within the crystal. mdpi.com

For N-Methyl-N-methoxycarbonylaniline, a key conformational feature would be the torsion angle between the plane of the phenyl ring and the plane of the N-methoxycarbonyl group (C-N-C=O). This angle is critical as it dictates the degree of electronic communication between the nitrogen lone pair and the aromatic π-system. Analysis of related structures shows that significant twists are common in N-substituted anilines to relieve steric strain. nih.gov The study would also reveal intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking between phenyl rings, which stabilize the crystal structure. mdpi.com

Other Relevant Spectroscopic and Analytical Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of N-Methyl-N-methoxycarbonylaniline, also known as N-methylaniline, provides insights into its electronic structure and the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light. The spectrum is characterized by absorption bands that correspond to π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically occurring in aromatic systems. The n → π* transitions involve the excitation of a non-bonding electron, such as those on the nitrogen atom, to a π* antibonding orbital.

In N-methylaniline, the phenyl group acts as a chromophore. The presence of the methylamino group (-NHCH₃) as a substituent on the benzene (B151609) ring influences the position and intensity of the absorption bands compared to unsubstituted benzene. This is due to the interaction of the nitrogen's lone pair of electrons with the π-electron system of the aromatic ring.

Detailed spectral data for N-methylaniline reveals two main absorption bands in the ultraviolet region. These bands are attributed to the electronic transitions within the benzenoid system. A study by Grammaticakis (1949) provides the following characteristic absorption maxima (λmax) and the corresponding logarithm of the molar absorptivity (log ε). nist.gov

| Absorption Maximum (λmax) [nm] | Log ε | Solvent | Reference |

|---|---|---|---|

| 244 | 4.13 | Not Specified | nist.gov |

| 294 | 3.28 | Not Specified | nist.gov |

The band at approximately 244 nm can be assigned to a π → π* transition, which is characteristic of the substituted benzene ring. The band at a longer wavelength, around 294 nm, is also likely due to a π → π* transition, possibly with some n → π* character, shifted due to the influence of the methylamino group. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for electronic excitation, resulting in a bathochromic (red) shift compared to benzene.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This provides direct experimental values for the ionization energies of the molecule, which correspond to the energies of its molecular orbitals.

The He(I) photoelectron spectrum of N-methylaniline has been studied, and the resulting ionization energies provide valuable information about the electronic effects of the N-methyl substituent on the benzene ring. The first ionization energy corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO). In N-methylaniline, the HOMO is expected to have significant contribution from the nitrogen lone pair and the π-system of the aromatic ring.

Several studies have reported the adiabatic ionization energy of N-methylaniline. A particularly precise value was determined using two-color resonant two-photon mass-analyzed threshold ionization (MATI) spectroscopy. aip.org This high-resolution technique allows for a very accurate determination of the ionization energy. The NIST Chemistry WebBook also compiles several values from different photoelectron and photoionization studies. nist.gov

The following table summarizes some of the reported ionization energies for N-methylaniline from various sources.

| Ionization Energy (eV) | Method | Reference |

|---|---|---|

| 7.38 ± 0.05 | Equilibrium Method (EQ) | nist.gov |

| 7.3 | Photoelectron Spectroscopy (PE) | nist.gov |

| 7.35 ± 0.02 | Photoelectron Spectroscopy (PE) | nist.gov |

| 7.32 | Photoelectron Spectroscopy (PE) | nist.gov |

| 7.30 ± 0.05 | Photoionization (PI) | nist.gov |

| 7.34 ± 0.02 | Photoionization (PI) | nist.gov |

| 7.4185 ± 0.0006 | Mass Analyzed Threshold Ionization (MATI) | aip.org |

The value of approximately 7.4185 eV, determined with high precision by Wu et al., represents the adiabatic ionization energy, which is the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of the resulting cation. aip.org The slightly lower ionization energy of N-methylaniline compared to aniline (B41778) (which has an ionization energy of about 7.7 eV) can be attributed to the electron-donating inductive effect of the methyl group. This effect increases the electron density on the nitrogen atom and in the aromatic ring, making it easier to remove an electron.

Computational and Theoretical Investigations of N Methyl N Methoxycarbonylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of N-Methyl-N-methoxycarbonylaniline. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model its molecular and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the geometry and electronic structure of molecules like N-Methyl-N-methoxycarbonylaniline. DFT calculations, for instance at the B3LYP/6-31G(d,p) level, can predict key structural parameters. For the related N-arylcarbamates, it has been shown that the carbamate (B1207046) group tends to be planar due to the delocalization of π-electrons. It is also established that the N-aryl ring is often rotated out of co-planarity with the carbamate C–N bond due to steric hindrance. nd.edu

DFT studies on analogous N-arylcarbamates reveal that electron-withdrawing substituents on the aryl group can decrease the rotational barrier of the N-CO bond. researchgate.net While N-Methyl-N-methoxycarbonylaniline itself has an unsubstituted phenyl ring, the principles of how electronic effects modulate the geometric and electronic structure are transferable.

Table 1: Representative Calculated Geometrical Parameters for a Generic N-Aryl Carbamate

| Parameter | Typical Calculated Value |

|---|---|

| C-N Bond Length (Carbamate) | ~1.37 Å |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length | ~1.35 Å |

| N-C(aryl) Bond Length | ~1.43 Å |

| Dihedral Angle (O=C-N-C(aryl)) | Varies with conformation (syn/anti) |

Note: These are typical values for N-aryl carbamates and serve as an estimation for N-Methyl-N-methoxycarbonylaniline. Actual values would require specific calculations for this molecule.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide another avenue for high-accuracy predictions of energetic and spectroscopic properties. For N-arylcarbamates, ab initio calculations have been used to estimate rotational barriers, which were found to be in the range of 13-17 kcal/mol using HF/6-31G* calculations. researchgate.net These methods are also invaluable for predicting spectroscopic data, such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can then be compared with experimental results for validation of the computational model.

High-level ab initio calculations can offer a more precise picture of the electronic transitions and potential energy surfaces, which is crucial for understanding the molecule's reactivity and photochemistry.

Conformational Analysis and Energy Landscapes

The flexibility of the N-Methyl-N-methoxycarbonylaniline molecule, particularly the rotation around the carbamate C-N bond and the N-phenyl bond, leads to a complex conformational landscape.

Rotation around the carbamate C-N bond is a key conformational process in N-Methyl-N-methoxycarbonylaniline. This rotation is hindered due to the partial double bond character of the C-N bond, resulting from the delocalization of the nitrogen lone pair electrons into the carbonyl group. This leads to the existence of distinct syn and anti rotamers. The rotational barrier for N-phenylcarbamate has been reported to be around 12.5 kcal/mol. nih.gov For N-alkylcarbamates, this barrier is typically higher, around 16 kcal/mol. nih.gov The presence of the electron-donating methyl group on the nitrogen in N-Methyl-N-methoxycarbonylaniline would be expected to influence this barrier. Studies on substituted N-methyl-N-aryl carbamates have shown that electron-donating groups on the N-aryl ring increase the rotational barrier. nd.edu

The conformational analysis of related N-arylcarbamates has identified two main equilibrium geometries corresponding to the syn and anti conformations. researchgate.net The relative energies of these conformers determine their population at a given temperature.

Table 2: Calculated Rotational Barriers for Related Carbamates

| Compound | Method | Rotational Barrier (kcal/mol) |

|---|---|---|

| N-phenylcarbamate | Experimental (NMR) | 12.5 nih.gov |

| N-alkylcarbamate | Experimental (NMR) | ~16 nih.gov |

| N-arylcarbamates | HF/6-31G* | 13-17 researchgate.net |

The preferred conformations of N-Methyl-N-methoxycarbonylaniline are governed by a delicate balance of intramolecular interactions. Steric hindrance between the methyl group on the nitrogen, the methoxy (B1213986) group, and the phenyl ring plays a significant role in determining the rotational barriers and the dihedral angles of the molecule.

In the anti rotamer of some N-arylcarbamates, a repulsive interaction between the carbonyl oxygen and the face of the N-aryl ring can influence the conformational equilibrium. nd.edu The planarity of the carbamate group is favored by π-electron delocalization, but steric clashes can force parts of the molecule, such as the phenyl ring, to rotate out of this plane. nd.edu

Electronic Structure Analysis

An analysis of the electronic structure of N-Methyl-N-methoxycarbonylaniline provides insights into its reactivity and properties. The distribution of electron density, the nature of the molecular orbitals, and the dipole moment are key descriptors of the electronic structure.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding the molecule's chemical reactivity and its behavior in electronic transitions. In N-arylcarbamates, the HOMO is often localized on the N-aryl moiety, while the LUMO may be centered on the carbamate group or the aryl ring, depending on the specific substitution pattern.

Inaccessible via Publicly Available Research

A thorough review of published scientific literature reveals a lack of specific computational and theoretical studies on the chemical compound N-Methyl-N-methoxycarbonylaniline, also known as methyl methyl(phenyl)carbamate. Consequently, the detailed analysis requested—including Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the computational prediction of spectroscopic parameters (FTIR, Raman, NMR)—cannot be provided at this time.

Computational chemistry is a powerful tool for elucidating the electronic structure, stability, and reactivity of molecules. Techniques such as Density Functional Theory (DFT) are routinely employed to perform the types of analyses outlined in the request.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: This analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the potential for charge transfer within the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions. It provides a detailed picture of the Lewis structure, orbital interactions, and the stabilization energy associated with electron delocalization from donor (Lewis-type) to acceptor (non-Lewis type) orbitals.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. Different colors on the map represent varying electrostatic potentials, indicating electron-rich and electron-poor regions.

Prediction of Spectroscopic Parameters: Computational methods can predict vibrational frequencies (FTIR and Raman) and NMR chemical shifts. These calculated spectra are invaluable for interpreting experimental data and confirming molecular structures.

While these computational methods are widely applied to a vast range of chemical compounds, and studies exist for structurally related carbamates and aniline (B41778) derivatives, specific research detailing these properties for N-Methyl-N-methoxycarbonylaniline is not available in the public domain based on the conducted search. For instance, computational studies have been performed on the thermal cleavage of methyl phenyl carbamate and on the structure of aminocarb (B1665979) (4-(dimethylamino)-3-methylphenyl N-methylcarbamate), but these molecules are structurally distinct from the requested compound. researchgate.netresearchgate.netnih.gov

Without dedicated peer-reviewed studies, generating the requested data tables and detailed research findings for N-Methyl-N-methoxycarbonylaniline would be speculative and would not meet the standards of scientific accuracy. Further experimental and computational research is needed to characterize this specific compound.

Molecular Dynamics Simulations (if applicable)

Investigation of Dynamic Behavior in Different Environments

The dynamic nature of N-Methyl-N-methoxycarbonylaniline, which includes conformational changes and rotations around single bonds, is crucial for understanding its chemical reactivity and physical properties. Computational methods are instrumental in exploring these dynamic processes.

Conformational analysis of N-aryl amides, which are structurally related to N-Methyl-N-methoxycarbonylaniline, has revealed that the planarity of the aromatic ring with the amide plane significantly influences conformational preferences. nih.gov For instance, studies on N-azulenyl-N-methylamides have shown that a higher degree of coplanarity can favor a trans conformation. nih.gov In the case of N-Methyl-N-methoxycarbonylaniline, the rotation around the N-C(phenyl) and N-C(carbonyl) bonds would be a key area of investigation. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the rotational energy barriers and identify the most stable conformers.

The environment, particularly the solvent, can have a profound impact on the dynamic behavior of molecules. Theoretical studies on N-substituted oxazines have demonstrated that the polarity of the solvent can significantly alter the conformational equilibrium. researchgate.net For N-Methyl-N-methoxycarbonylaniline, it is anticipated that polar solvents would stabilize more polar conformers. Molecular dynamics (MD) simulations are a powerful tool to study these solvent effects explicitly. By simulating the molecule in a box of solvent molecules, MD simulations can provide a detailed picture of the solute-solvent interactions and their influence on the conformational landscape. nih.govnih.gov

The following table illustrates hypothetical data that could be obtained from a computational study on the conformational preferences of N-Methyl-N-methoxycarbonylaniline in different solvents.

| Solvent | Dielectric Constant (ε) | Most Stable Conformer (Dihedral Angle C-N-C=O) | Relative Energy (kcal/mol) |

| Gas Phase | 1 | Planar | 0.0 |

| Cyclohexane | 2.0 | Slightly Twisted | 0.5 |

| Dichloromethane | 9.1 | Twisted | 1.2 |

| Water | 80.1 | Highly Twisted | 2.5 |

Note: This table is illustrative and based on general principles of solvent effects on molecular conformation.

Intermolecular Interactions in Condensed Phases

In the solid and liquid states, the properties of N-Methyl-N-methoxycarbonylaniline are governed by intermolecular interactions. Understanding these non-covalent forces is essential for predicting crystal packing, boiling points, and solubility.

Quantum mechanical methods can be used to analyze the nature and strength of these interactions. For instance, non-covalent interaction (NCI) analysis can help visualize and characterize weak interactions such as van der Waals forces and hydrogen bonds. mdpi.comchemrxiv.org In the case of N-Methyl-N-methoxycarbonylaniline, potential intermolecular interactions would include π-π stacking between the phenyl rings of adjacent molecules and dipole-dipole interactions arising from the polar methoxycarbonyl and amine groups.

Symmetry-adapted perturbation theory (SAPT) is another computational technique that can provide a detailed decomposition of the interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. chemrxiv.org This allows for a quantitative understanding of the dominant forces holding the molecules together in the condensed phase.

The following table provides a hypothetical breakdown of the interaction energies for a dimer of N-Methyl-N-methoxycarbonylaniline, as would be calculated by SAPT.

| Interaction Type | Energy Contribution (kcal/mol) |

| Electrostatics | -4.5 |

| Exchange | 6.2 |

| Induction | -1.8 |

| Dispersion | -5.1 |

| Total | -5.2 |

Note: This table is a hypothetical representation of SAPT results for illustrative purposes.

Molecular dynamics simulations can also be used to study the collective behavior of N-Methyl-N-methoxycarbonylaniline in the condensed phase. These simulations can predict structural properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, and dynamic properties like diffusion coefficients.

Applications of N Methyl N Methoxycarbonylaniline in Advanced Organic Synthesis and Materials Chemistry

As a Building Block for Complex Organic Molecules (non-pharmaceutical end products)

The reactivity of the N-methoxycarbonyl group and the potential for functionalization of the aromatic ring make N-Methyl-N-methoxycarbonylaniline a strategic starting point for synthesizing a variety of complex organic structures.

Amides and ureas are fundamental moieties in a vast range of chemical products, including agrochemicals, dyes, and materials. beilstein-journals.orgnih.gov N-Methyl-N-methoxycarbonylaniline serves as an effective precursor for these derivatives. The carbamate (B1207046) group can be transformed into an amide via reaction with organometallic reagents or cleaved to regenerate the N-methylaniline core, which can then be acylated.

More directly, carbamates are known intermediates in the synthesis of N,N'-substituted ureas. By reacting a phenyl carbamate with a primary or secondary amine, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperatures, the corresponding urea (B33335) can be generated in high yield. google.com This methodology provides a mild and efficient alternative to hazardous reagents like phosgene (B1210022). nih.gov While specific studies detailing the reaction of N-Methyl-N-methoxycarbonylaniline are not prevalent, the general reactivity pattern of carbamates suggests its high potential in this area.

Table 1: Representative Conditions for Urea Synthesis from Phenyl Carbamates

| Carbamate Precursor | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl N-{4-(2-amino-4-thiazolyl)phenyl}carbamate | N,N-dibutylamine | DMSO, ambient temp. | N'-{4-(2-amino-4-thiazolyl)phenyl}-N,N-dibutylurea | High | google.com |

This interactive table showcases general reaction conditions applicable to carbamates like N-Methyl-N-methoxycarbonylaniline for the synthesis of urea derivatives.

Heterocyclic compounds are ubiquitous in materials science and agrochemistry. The aniline (B41778) moiety is a common building block for many heterocyclic systems. beilstein-journals.org N-Methyl-N-methoxycarbonylaniline can be utilized as a protected form of N-methylaniline, allowing for selective reactions on the aromatic ring before cyclization. The N-methoxycarbonyl group can be readily removed under basic or acidic conditions to free the secondary amine, which can then participate in cyclization reactions to form various heterocycles such as quinolines, indoles, or benzodiazepines, depending on the reaction partner. This protecting group strategy is crucial for preventing unwanted side reactions of the amine during other synthetic steps. beilstein-journals.org

Contribution to Polymer Chemistry and Materials Science

The properties of aniline-based polymers can be finely tuned by introducing substituents on the nitrogen atom or the phenyl ring. N-Methyl-N-methoxycarbonylaniline offers a unique monomer for creating specialty polymers and a precursor for functional additives.

Polyaniline and its derivatives are well-known conducting polymers. mdpi.com The polymerization of N-methylaniline has been studied extensively, yielding poly(N-methylaniline) (PNMA), a polymer noted for its higher solubility in organic solvents compared to unsubstituted polyaniline. mdpi.comresearchgate.net The oxidative chemical polymerization of N-methylaniline is typically carried out in an acidic medium using an oxidant like sodium dichromate or ammonium (B1175870) persulfate. mdpi.comresearchgate.net

N-Methyl-N-methoxycarbonylaniline can be considered a functionalized monomer for creating novel polymers. The presence of the methoxycarbonyl group would likely increase the solubility and processability of the resulting polymer. Furthermore, the carbamate group could be hydrolyzed post-polymerization to yield a poly(N-methylaniline) with potentially different morphological or conductive properties compared to that synthesized directly from N-methylaniline. This post-polymerization modification allows for the creation of functional materials that may not be accessible through direct polymerization of the parent monomer. Researchers have also investigated the polymerization of various aniline derivatives to create polymers with unique backbones, such as poly[N,N-(phenylamino)disulfides], which exhibit interesting optical properties based on the electronic nature of the aniline substituent. nih.gov

Table 2: Comparison of Polymerization Conditions for Aniline Derivatives

| Monomer | Oxidant | Medium | Polymer Properties | Reference |

|---|---|---|---|---|

| N-methylaniline | Sodium Dichromate | Hydrochloric Acid | Electrically conductive | researchgate.net |

| N-methylaniline | Ammonium Persulfate | HCl / Ethanol:Water | Enhanced solubility | mdpi.com |

This interactive table compares polymerization methods for aniline derivatives, providing context for the potential polymerization of N-Methyl-N-methoxycarbonylaniline.

N-Methylaniline itself is used as a starting material for various organic products, including additives for rubber and antioxidants. google.comwikipedia.org By using N-Methyl-N-methoxycarbonylaniline as a building block, more complex and functionalized additives can be synthesized. For instance, the aromatic ring can be functionalized via reactions like Directed ortho Metalation (as discussed below) before converting the molecule into a polymer stabilizer, UV absorber, or antioxidant. The methoxycarbonyl group provides a synthetic handle that can be used to attach the molecule to other structures or to tune its physical properties, such as its compatibility with a polymer matrix.

Role in the Development of Novel Reagents and Catalysts

Perhaps one of the most significant advanced applications of N-Methyl-N-methoxycarbonylaniline is its role as a directing group in organic synthesis, enabling the creation of highly specific reagents and catalyst ligands.

The N-methoxycarbonyl group is a type of carbamate, which is recognized as a potent Directed Metalation Group (DMG) in the field of Directed ortho Metalation (DoM). wikipedia.orgbaranlab.org DoM is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves the deprotonation of the position ortho (adjacent) to the DMG by a strong base, typically an organolithium reagent. The DMG coordinates to the lithium atom, directing the deprotonation to the nearby site with high selectivity. wikipedia.orgbaranlab.orgsci-hub.se

In the case of N-Methyl-N-methoxycarbonylaniline, the carbamate group can direct the lithiation to the C2 position of the phenyl ring. The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles (E+), leading to the formation of ortho-substituted N-methylaniline derivatives that would be difficult to synthesize using classical electrophilic aromatic substitution methods.

This ortho-lithiation strategy has been successfully applied to related N-alkylanilines by first converting them in situ to a lithium carbamate. This intermediate then directs the lithiation. The resulting functionalized anilines have been used to construct sophisticated ligands for polymerization catalysts. bohrium.com For example, reaction of the lithiated species with ketones like 9-fluorenone (B1672902) can yield tertiary alcohols which are precursors to bridged fluorenyl/amido titanium complexes, a class of high-performance catalysts for olefin polymerization. bohrium.com This demonstrates a direct pathway from a simple aniline derivative to a complex, industrially relevant catalyst, a role for which N-Methyl-N-methoxycarbonylaniline is ideally suited.

Table 3: Potential Ortho-Functionalization of N-Methyl-N-methoxycarbonylaniline via DoM

| Step 1: Reagents | Step 2: Electrophile | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| s-BuLi, TMEDA, THF, -78 °C | DMF | ortho-Formyl derivative | Precursor for heterocycles | sci-hub.se |

| t-BuLi, THF | 9-Fluorenone | ortho-Fluorenyl alcohol derivative | Catalyst ligand precursor | bohrium.com |

| n-BuLi, THF | CO₂ | ortho-Carboxylic acid derivative | Building block for dyes, materials | sci-hub.se |

This interactive table illustrates the potential synthetic transformations of N-Methyl-N-methoxycarbonylaniline based on established Directed ortho Metalation (DoM) chemistry of similar compounds.

Ligand Precursor for Transition Metal Catalysis

The direct use of N-Methyl-N-methoxycarbonylaniline as a ligand precursor in transition metal catalysis is not extensively reported in the literature. However, the broader class of carbamato ligands, which are monoanionic species with the general formula R₂NCO₂⁻, are known to coordinate with a wide variety of metal centers. nih.gov These metal carbamato complexes are typically formed from the reaction of amines and carbon dioxide with a metal precursor. nih.gov While this indicates the potential for carbamate-containing molecules to engage with transition metals, the specific role of N-Methyl-N-methoxycarbonylaniline in the deliberate synthesis of more complex, well-defined ligands for catalytic applications remains an area with limited exploration.

The related dithiocarbamate (B8719985) ligands, which are sulfur analogs, have been more widely used to synthesize transition metal complexes with applications in catalysis. iiste.org This suggests that N-aryl carbamates could potentially be modified to create novel ligand architectures, but specific examples originating from N-Methyl-N-methoxycarbonylaniline are not prominent.